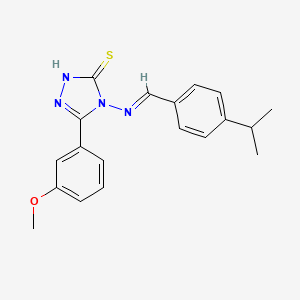![molecular formula C26H26ClN3OS B12021259 3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12021259.png)
3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-tert-butylphényl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-méthoxyphényl)-4H-1,2,4-triazole est un composé organique synthétique qui appartient à la classe des triazoles. Les triazoles sont connus pour leurs activités biologiques diverses et sont couramment utilisés dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-tert-butylphényl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-méthoxyphényl)-4H-1,2,4-triazole implique généralement les étapes suivantes :
Formation du cycle triazole : Ceci peut être réalisé par des réactions de cyclisation impliquant des dérivés de l’hydrazine et des précurseurs appropriés.
Réactions de substitution : Introduction des groupes tert-butylphényl, chlorobenzylsulfanyl et méthoxyphényl par des réactions de substitution nucléophile ou de couplage.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des conditions de réaction optimisées telles que :
Catalyseurs : Utilisation de catalyseurs pour augmenter l’efficacité de la réaction.
Température et pression : Température et pression contrôlées pour garantir un rendement et une pureté élevés.
Purification : Techniques telles que la recristallisation, la chromatographie ou la distillation pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, formant potentiellement des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction pourraient cibler le cycle triazole ou d’autres groupes fonctionnels.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent modifier les cycles aromatiques ou le noyau triazole.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogénures, réactifs organométalliques.
Principaux produits
Produits d’oxydation : Sulfoxydes, sulfones.
Produits de réduction : Dérivés de triazole réduits.
Produits de substitution : Composés aromatiques ou triazoliques modifiés.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques, telles que les propriétés antimicrobiennes, antifongiques ou anticancéreuses.
Médecine : Agent thérapeutique potentiel pour le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou produits agrochimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials or agrochemicals.
Mécanisme D'action
Le mécanisme d’action du 3-(4-tert-butylphényl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-méthoxyphényl)-4H-1,2,4-triazole implique :
Cibles moléculaires : Liaison à des enzymes ou des récepteurs spécifiques.
Voies : Modulation des voies biochimiques, telles que l’inhibition de l’activité enzymatique ou la modification de la transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-tert-butylphényl)-4H-1,2,4-triazole : Ne possède pas les groupes chlorobenzylsulfanyl et méthoxyphényl.
5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazole : Ne possède pas les groupes tert-butylphényl et méthoxyphényl.
4-(4-méthoxyphényl)-4H-1,2,4-triazole : Ne possède pas les groupes tert-butylphényl et chlorobenzylsulfanyl.
Unicité
La combinaison unique de groupes fonctionnels dans le 3-(4-tert-butylphényl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-méthoxyphényl)-4H-1,2,4-triazole confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C26H26ClN3OS |
|---|---|
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C26H26ClN3OS/c1-26(2,3)20-11-9-18(10-12-20)24-28-29-25(32-17-19-7-5-6-8-23(19)27)30(24)21-13-15-22(31-4)16-14-21/h5-16H,17H2,1-4H3 |
Clé InChI |
OYQHFVSBXRUTGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021180.png)

![6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]-N-(2-phenylethyl)hexanamide](/img/structure/B12021191.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021203.png)
![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12021210.png)
![2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12021228.png)

![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021252.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12021270.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12021272.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021273.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021277.png)
